Cas no 99102-04-2 (rac erythro-Dihydro Bupropion)

rac erythro-Dihydro Bupropion Chemical and Physical Properties
Names and Identifiers
-
- (R*,S*)-3-Chloro-alpha-[1-[(1,1-dimethylethyl)amino]ethyl]benzenemethanol
- rac erythro-Dihydro Bupropion
- ERYTHRO-DIHYDROBUPROPION
- Benzenemethanol,3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-,(R*,S*)-
-
- Inchi: 1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12-/m0/s1
- InChI Key: NDPTTXIBLSWNSF-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(C(C(NC(C)(C)C)C)O)=C1
Computed Properties
- Exact Mass: 241.12300
Experimental Properties
- Density: 1.078
- Melting Point: 51-52°C
- PSA: 32.26000
- LogP: 3.54090
rac erythro-Dihydro Bupropion Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D448650-25mg |
rac erythro-Dihydro Bupropion |
99102-04-2 | 25mg |
$ 523.00 | 2023-09-07 | ||
Apollo Scientific | BICR407-100mg |
rac-erythro-dihydrobupropion |
99102-04-2 | 100mg |
£659.00 | 2024-07-20 | ||
A2B Chem LLC | AC88060-100mg |
2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol |
99102-04-2 | >98% | 100mg |
$1189.00 | 2023-12-29 | |
A2B Chem LLC | AC88060-25mg |
2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol |
99102-04-2 | >98% | 25mg |
$467.00 | 2024-07-18 | |
TRC | D448650-10mg |
rac erythro-Dihydro Bupropion |
99102-04-2 | 10mg |
$ 230.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-219830-10mg |
rac erythro-Dihydrobupropion, |
99102-04-2 | 10mg |
¥2858.00 | 2023-09-05 | ||
A2B Chem LLC | AC88060-50mg |
2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol |
99102-04-2 | >98% | 50mg |
$745.00 | 2023-12-29 | |
A2B Chem LLC | AC88060-10mg |
2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol |
99102-04-2 | >98% | 10mg |
$256.00 | 2024-07-18 | |
TRC | D448650-5mg |
rac erythro-Dihydro Bupropion |
99102-04-2 | 5mg |
$ 135.00 | 2023-09-07 | ||
TRC | D448650-100mg |
rac erythro-Dihydro Bupropion |
99102-04-2 | 100mg |
$1665.00 | 2023-05-18 |
rac erythro-Dihydro Bupropion Related Literature
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
4. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
Additional information on rac erythro-Dihydro Bupropion
Comprehensive Overview of rac erythro-Dihydro Bupropion (CAS No. 99102-04-2): Properties, Applications, and Research Insights
rac erythro-Dihydro Bupropion (CAS No. 99102-04-2) is a stereoisomeric metabolite of the well-known pharmaceutical compound bupropion. This compound has garnered significant attention in pharmacological research due to its unique chemical properties and potential therapeutic applications. As a derivative of bupropion, it shares structural similarities but exhibits distinct metabolic and pharmacokinetic profiles, making it a subject of interest for researchers exploring neuroactive metabolites and drug metabolism pathways.
The compound's systematic name, rac erythro-Dihydro Bupropion, reflects its stereochemistry, where "rac" denotes a racemic mixture and "erythro" indicates the relative configuration of its substituents. This specificity is crucial for understanding its biological activity, as stereochemistry often influences a compound's interaction with enzymes and receptors. Researchers studying chiral pharmacology or enantioselective metabolism frequently investigate such compounds to unravel their therapeutic potential.
In recent years, the scientific community has shown growing interest in pharmacologically active metabolites, driven by advancements in analytical chemistry techniques like LC-MS/MS and NMR spectroscopy. These tools have enabled precise characterization of compounds like rac erythro-Dihydro Bupropion, facilitating studies on their blood-brain barrier permeability and receptor binding affinities. Such research aligns with current trends in personalized medicine, where understanding individual metabolic variations is paramount.
The synthesis of rac erythro-Dihydro Bupropion typically involves stereoselective reduction of bupropion's carbonyl group, followed by chromatographic separation of diastereomers. This process highlights the importance of asymmetric synthesis in modern pharmaceutical manufacturing. Analytical data for this compound, including its HPLC purity and spectroscopic fingerprints, are essential for quality control in research settings, particularly for studies investigating metabolite profiling or drug-drug interactions.
From a therapeutic perspective, while rac erythro-Dihydro Bupropion itself isn't marketed as a drug, its study contributes valuable insights into bupropion's mechanism of action. This is particularly relevant given bupropion's widespread use for major depressive disorder and smoking cessation. Current research explores whether metabolites like rac erythro-Dihydro Bupropion contribute to the parent drug's efficacy or side effect profile—a question frequently searched in academic databases and pharmacology forums.
Environmental and ADME studies (Absorption, Distribution, Metabolism, Excretion) of rac erythro-Dihydro Bupropion also hold significance. With increasing focus on green chemistry and sustainable pharmaceuticals, researchers examine the environmental fate of drug metabolites. This aligns with public interest in pharmaceutical pollution and water treatment technologies, as evidenced by search trends on environmental science platforms.
In analytical applications, reference standards of rac erythro-Dihydro Bupropion (CAS No. 99102-04-2) are vital for bioanalytical method validation, especially in clinical trial monitoring and forensic toxicology. Laboratories performing therapeutic drug monitoring or doping control often require high-purity samples to establish calibration curves and ensure accurate quantification—topics frequently discussed in analytical chemistry webinars and ISO certification guidelines.
The commercial availability of rac erythro-Dihydro Bupropion primarily serves pharmaceutical research and contract research organizations (CROs). Suppliers typically provide detailed certificates of analysis including residual solvent content, heavy metal limits, and chromatographic purity data—parameters heavily scrutinized in GMP compliance discussions and laboratory accreditation processes.
Emerging research directions for rac erythro-Dihydro Bupropion include computational studies using molecular docking and QSAR models to predict its interactions with neurological targets. Such approaches resonate with the current emphasis on in silico drug discovery and AI-assisted pharmacology—hot topics in both academic literature and biotech investment circles.
For researchers handling rac erythro-Dihydro Bupropion, proper chemical storage conditions (typically -20°C protected from light) and material safety data are essential considerations. While not classified as hazardous, standard laboratory safety protocols for organic compounds apply—a subject regularly covered in research integrity workshops and chemical hygiene training programs.
99102-04-2 (rac erythro-Dihydro Bupropion) Related Products
- 2228752-63-2(4-(1H-1,3-benzodiazol-2-yl)-2-fluorobutan-1-amine)
- 2323066-15-3((3S)-N-methylpyrrolidine-3-sulfonamide)
- 2138336-95-3(3-(2,2-Difluorocyclopropyl)pyrazolo[1,5-a]pyrimidine)
- 1797714-32-9(2-(4-chlorophenoxy)-2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]propanamide)
- 2705054-01-7((S)-2-Amino-2,4-dimethylpentan-1-ol hydrochloride)
- 2358382-58-6(tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate)
- 2167205-34-5(1-2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl-2,2,2-trifluoroethan-1-one)
- 1638764-24-5(tert-butyl 3-iodo-7,7-dimethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate)
- 2680823-11-2(2-(2-chlorophenyl)methyl-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)
- 947685-14-5((S)-N1-BOC-2-(3-INDOLYLMETHYL)PIPERAZINE)




